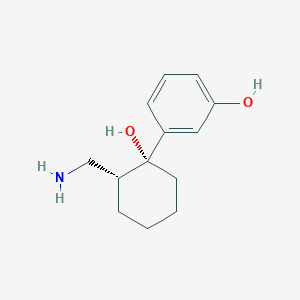

2-((二(苯甲基)氨基)甲基)-1-(3-甲氧基苯基)环己醇盐酸盐

描述

Synthesis Analysis

The synthesis of related cyclohexanone derivatives often involves the condensation of aromatic aldehydes with dimedone in the presence of catalysts such as ZnO, leading to various arylmethylene bis(cyclohexanone) derivatives in high yields. This process can be enhanced by ultrasound or specific catalysts to improve yield and environmental friendliness (Maghsoodlou et al., 2010).

Molecular Structure Analysis

Compounds similar to 2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride often exhibit keto-amine tautomerism. The molecular structures are confirmed through techniques such as NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography. Computational studies complement these findings to confirm the structural integrity and tautomerism of the compound (Barakat et al., 2015).

Chemical Reactions and Properties

The compound and its derivatives can undergo various chemical reactions, including those with hydroxylamine hydrochloride to produce specific oximes. These reactions are influenced by conditions such as the presence of sodium acetate and the method of preparation, leading to a diverse range of products with varying activities and properties (Dimmock et al., 1992).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and molecular packing are crucial for understanding the utility of the compound in various applications. Hydrogen-bonding networks, intermolecular interactions, and the presence of substituents like methoxy groups significantly influence these properties, affecting solubility and crystalline structure (Begum et al., 2012).

Chemical Properties Analysis

The compound’s chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are of interest. Studies have explored its derivatives for potential inhibitory effects against enzymes or for cytotoxicity against cancer cell lines, highlighting the compound's versatility and applicability in medicinal chemistry and biochemistry (Yerdelen et al., 2015).

科学研究应用

有机磷化合物合成:一项研究探讨了酮与有机磷化合物的反应,这可能与涉及 2-((二(苯甲基)氨基)甲基)-1-(3-甲氧基苯基)环己醇盐酸盐的合成或反应有关 (Scheibye 等人,1982)。

对映体纯化合物合成:另一项研究详细介绍了对映体纯化合物的合成,涉及与本化合物相似的环己基结构。虽然没有特别提到该化合物本身,但合成方法可能是适用的 (Rosenquist Å 等人,1996)。

相关化合物的细胞毒性评估:进行了对结构类似于 2-((二(苯甲基)氨基)甲基)-1-(3-甲氧基苯基)环己醇盐酸盐的化合物的细胞毒性评估的研究。这可能表明在医学或生物学研究中的潜在应用 (Dimmock 等人,1992)。

含环己基的双酚合成:一项关于含有环己基的双酚合成的研究可能提供了对本化合物的化学性质和合成途径的见解 (Lame,2015)。

钌配合物的抗肿瘤研究:对双(氨基酚盐)钌(III)配合物的抗肿瘤研究可能为探索类似化合物的潜在生物或药理活性提供背景 (Dömötör 等人,2017)。

催化氧化研究:研究用于氧化环己烷和甲苯的四核铜(ii)-席夫碱配合物可以深入了解结构相关化合物的催化性能 (Roy 等人,2010)。

分子对接和抗菌活性:对类似化合物 2,6-双(羟基(苯基)甲基)环己酮的合成、光谱研究、抗菌活性和分子对接的研究可能提供了对本化合物的潜在生物相互作用和活性的见解 (Barakat 等人,2015)。

作用机制

Tramadol acts as an opioid agonist and inhibitor of norepinephrine and serotonin re-uptake . The analgesic effect of tramadol is believed to be due to both binding to μ-opioid receptors and weak inhibition of re-uptake of norepinephrine and serotonin . The metabolite (+)-M1 is responsible for the µ-opioid-derived analgesic effect .

属性

IUPAC Name |

2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO2.ClH/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24;/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBXEKFTYNJEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984654 | |

| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Bis(phenylmethyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol hydrochloride | |

CAS RN |

66170-21-6 | |

| Record name | E445 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)

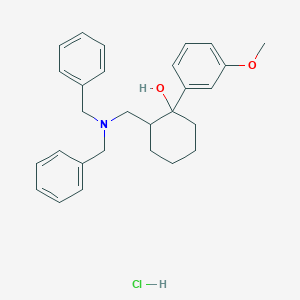

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

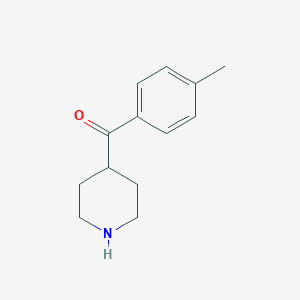

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)